Bicyclo(2.2.2)octane-2,3-dimethanol Bicyclo(2.2.2)octane-2,3-dimethanol
Brand Name: Vulcanchem
CAS No.: 65942-08-7
VCID: VC16078379
InChI: InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

Bicyclo(2.2.2)octane-2,3-dimethanol

CAS No.: 65942-08-7

Cat. No.: VC16078379

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo(2.2.2)octane-2,3-dimethanol - 65942-08-7

Specification

CAS No. 65942-08-7
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name [3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol
Standard InChI InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2
Standard InChI Key CPIZOXNOIVZVGA-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC1C(C2CO)CO

Introduction

Structural and Stereochemical Characteristics

Stereochemical Configuration

The (2R,3S) relative configuration of the hydroxymethyl groups introduces chirality, influencing both reactivity and intermolecular interactions. This stereochemical arrangement positions the hydroxyl protons in a trans-diaxial orientation, reducing intramolecular hydrogen bonding and enhancing solubility in polar aprotic solvents. X-ray crystallographic analyses of analogous bicyclo[2.2.2]octane derivatives reveal bond angles of approximately 109.5° at bridgehead carbons, consistent with sp³ hybridization .

Table 1: Key Physical Properties of Bicyclo[2.2.2]octane-2,3-dimethanol

PropertyValueSource
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}
Molecular Weight170.25 g/mol
Density1.063 g/cm³
Boiling Point315°C at 760 mmHg
Flash Point152.7°C
Refractive Index1.503

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of bicyclo[2.2.2]octane-2,3-dimethanol typically employs a Diels-Alder cycloaddition strategy, as demonstrated in the preparation of nuclear receptor coactivator mimics . Retrosynthetic disconnection reveals two critical intermediates:

  • A 5-substituted 1,3-cyclohexadiene derivative

  • Methacrolein as the dienophile

This approach capitalizes on the inherent regioselectivity of Diels-Alder reactions to construct the bicyclic core while installing functional handles for subsequent hydroxymethylation .

Iron Tricarbonyl-Mediated Diene Preparation

Initial steps involve synthesizing the diene component via iron tricarbonyl complexes. Treatment of 1,3-cyclohexadiene iron tricarbonyl (2) with triphenylcarbenium tetrafluoroborate generates a reactive cyclohexadienyl cation (3), which undergoes nucleophilic addition with isobutyraldehyde to yield aldehyde 4 . A Henry reaction with nitromethane installs a nitroalkene moiety (5), subsequently reduced to amine 6 using lithium borohydride and trimethylsilyl chloride. Acylation with isoamyl acid chloride produces amide 7, followed by decomplexation with trimethylamine N-oxide to liberate the free diene 8 .

Diels-Alder Cycloaddition

The critical bicyclo[2.2.2]octane formation occurs via [4+2] cycloaddition between diene 8 and methacrolein (9) under ytterbium trichloride catalysis . Stoichiometric Lewis acid loading is necessitated by the coordinating amide group in 8, which otherwise deactivates catalytic sites. The reaction proceeds with moderate endo selectivity (60:40 endo:exo), yielding three regioisomeric aldehydes (10a, 10b, 10c) distinguishable by 1H^1\text{H}-NMR chemical shifts between 9.25–9.65 ppm .

Hydroxymethylation and Final Functionalization

Functional Applications

Nuclear Receptor Coactivator Disruption

Bicyclo[2.2.2]octane-2,3-dimethanol derivatives inhibit the interaction between estrogen receptor-α (ERα) and steroid receptor coactivator-1 (SRC-1) by mimicking the LXXLL motif of SRC peptides . In vitro assays demonstrate IC₅₀ values of 12–15 μM, comparable to first-generation peptide competitors. The rigid bicyclic scaffold preorganizes the hydroxymethyl groups into geometries complementary to the hydrophobic coactivator binding groove, enhancing binding entropy relative to flexible peptides .

Materials Science Applications

The compound’s high thermal stability (decomposition >300°C) and low dielectric constant (ε = 2.1–2.3) make it suitable as a crosslinking agent in epoxy resins. When copolymerized with bisphenol-A diglycidyl ether, it increases glass transition temperatures (TgT_g) by 15–20°C compared to conventional diol crosslinkers .

Chiral Resolution Media

Enantiopure (2R,3S) dimethanol derivatives serve as stationary phases in gas chromatography columns, achieving baseline separation of α-pinene enantiomers (α = 1.08) under isothermal conditions . The bicyclic framework’s rigidity minimizes phase bleeding at elevated temperatures, enabling operation up to 250°C.

Comparative Analysis with Related Bicyclic Compounds

Bicyclo[2.2.2]octane-1-carboxylic Acid

The carboxylic acid analog (PubChem CID 85547776) exhibits markedly different physicochemical properties, including increased aqueous solubility (LogP = 3.2 vs. 1.023) and a lower boiling point (287°C) . Protonation of the carboxylate group at physiological pH enables ionic interactions absent in the dimethanol derivative, making it preferable for pH-responsive drug delivery systems .

Table 2: Comparison of Bicyclo[2.2.2]octane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Functional GroupsKey Application
Bicyclo[2.2.2]octane-2,3-dimethanolC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}170.25 DiolNuclear receptor inhibition
3,3-Dimethylbicyclo[2.2.2]octane-2-carboxylic acidC11H18O2\text{C}_{11}\text{H}_{18}\text{O}_{2}182.26 Carboxylic acidPolymer crosslinking

Steric and Electronic Effects

Electron-withdrawing carboxyl groups in the 3,3-dimethyl derivative increase bridgehead C-H acidity (pKa ≈ 4.7) , enabling deprotonation under mild basic conditions. In contrast, the dimethanol’s hydroxyl groups (pKa ≈ 14–15) remain protonated across most biological pH ranges, favoring hydrogen bond donation in protein binding pockets .

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